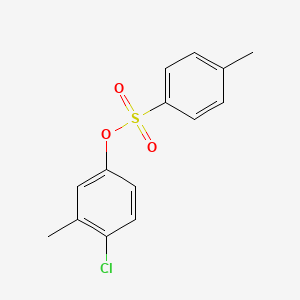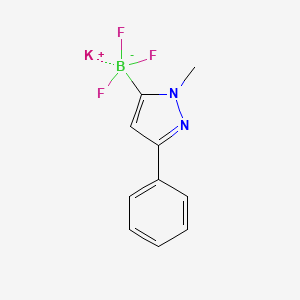
Potassium trifluoro(1-methyl-3-phenyl-1H-pyrazol-5-yl)borate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(1-methyl-3-phenyl-1H-pyrazol-5-yl)boranuide typically involves the reaction of 1-methyl-3-phenyl-1H-pyrazole with a boron trifluoride source in the presence of a potassium base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods while ensuring the purity and yield of the product are maintained. This often requires optimization of reaction conditions and purification processes .
化学反応の分析
Types of Reactions
Potassium trifluoro(1-methyl-3-phenyl-1H-pyrazol-5-yl)boranuide undergoes various types of chemical reactions, including:
Substitution: It can participate in substitution reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Palladium catalysts are often used in Suzuki-Miyaura coupling reactions, with bases such as potassium carbonate or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki-Miyaura coupling, for example, the product is typically a biaryl compound .
科学的研究の応用
Potassium trifluoro(1-methyl-3-phenyl-1H-pyrazol-5-yl)boranuide has several scientific research applications:
作用機序
The mechanism by which potassium trifluoro(1-methyl-3-phenyl-1H-pyrazol-5-yl)boranuide exerts its effects involves the formation of stable boron-carbon bonds. The compound acts as a nucleophile in many reactions, donating electrons to form new bonds. This process often involves the transfer of the trifluoroborate group to a palladium catalyst, which then facilitates the formation of the desired product .
類似化合物との比較
Similar Compounds
- Potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate
- Potassium trifluoro(pyrrolidin-1-yl)methylborate
Uniqueness
Potassium trifluoro(1-methyl-3-phenyl-1H-pyrazol-5-yl)boranuide is unique due to its phenyl group, which provides additional stability and reactivity compared to other similar compounds. This makes it particularly useful in reactions that require robust and stable reagents .
特性
分子式 |
C10H9BF3KN2 |
|---|---|
分子量 |
264.10 g/mol |
IUPAC名 |
potassium;trifluoro-(2-methyl-5-phenylpyrazol-3-yl)boranuide |
InChI |
InChI=1S/C10H9BF3N2.K/c1-16-10(11(12,13)14)7-9(15-16)8-5-3-2-4-6-8;/h2-7H,1H3;/q-1;+1 |
InChIキー |
AVPIAXNMLLGPOA-UHFFFAOYSA-N |
正規SMILES |
[B-](C1=CC(=NN1C)C2=CC=CC=C2)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


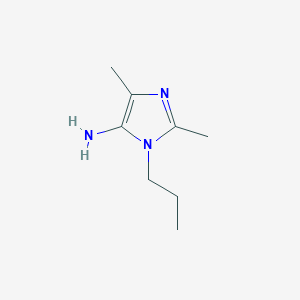
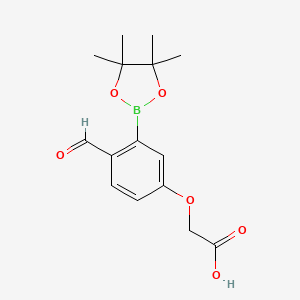
![Tert-butyl 1-[2-(methylamino)ethyl]-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B15297086.png)
![9-bromo-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine](/img/structure/B15297093.png)
![1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15297101.png)
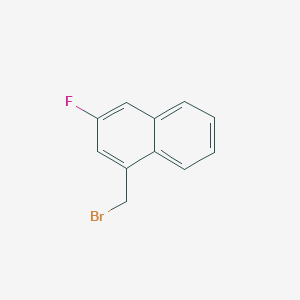
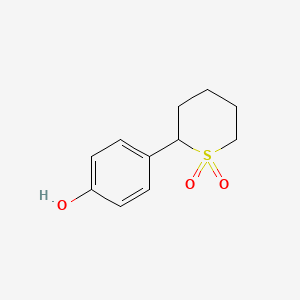

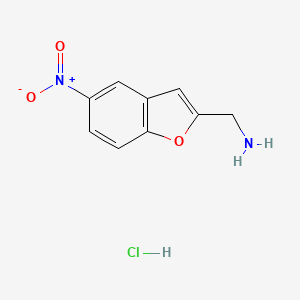
![ethyl 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B15297148.png)
amine hydrochloride](/img/structure/B15297156.png)
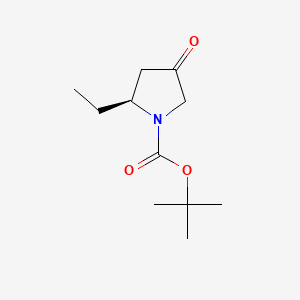
![3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B15297160.png)
